
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) is a compound related to Levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is commonly used in the treatment of thyroid disorders such as hypothyroidism and goiter. This related compound is often studied for its potential impurities and analogues in pharmaceutical preparations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) typically involves multiple steps. One common method starts with the nitration of L-tyrosine, followed by N-acetylation and esterification to form 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester. This intermediate undergoes coupling with p-methoxyphenol, hydrogenation to form diamine, and subsequent iodination via diazotization, demethylation, and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of cleanroom environments and adherence to Good Manufacturing Practices (GMP) to minimize impurities and ensure product quality.
化学反应分析
Types of Reactions
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of iodine.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen substitution reactions are common, where iodine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iodinated derivatives, while reduction can yield deiodinated products .
科学研究应用
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) has several scientific research applications:
Chemistry: Used as a reference standard for studying impurities in Levothyroxine preparations.
Biology: Investigated for its role in thyroid hormone metabolism and its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications and as a model compound for developing new thyroid hormone analogues.
Industry: Used in the quality control and assurance of pharmaceutical products containing Levothyroxine
作用机制
The mechanism of action of Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) involves its interaction with thyroid hormone receptors. It mimics the action of natural thyroid hormones by binding to these receptors and modulating gene expression. This leads to various physiological effects, including regulation of metabolism, growth, and development .
相似化合物的比较
Similar Compounds
Levothyroxine (T4): The primary synthetic thyroid hormone used in therapy.
Liothyronine (T3): Another synthetic thyroid hormone, more potent than T4.
Diiodothyronine (T2): A metabolite of T3 and T4 with distinct biological activities.
Uniqueness
Levothyroxine Related Compound (N-Acetyl 3,5-diiodo-L-tyrosine Methyl Ester) is unique due to its specific structure, which includes an N-acetyl group and methyl ester. This structure allows it to serve as a model for studying impurities and analogues of Levothyroxine, providing insights into the synthesis, stability, and biological activity of thyroid hormone derivatives .
属性
CAS 编号 |
56460-41-4 |
|---|---|
分子式 |
C12H13I2NO4 |
分子量 |
489.05 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


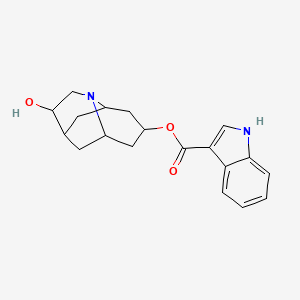
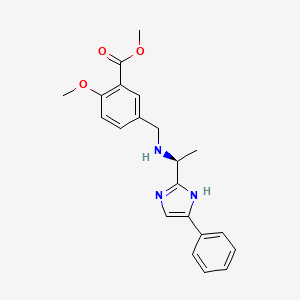
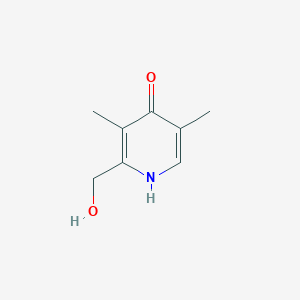
![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)
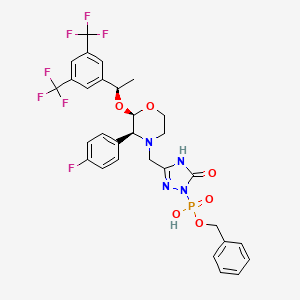
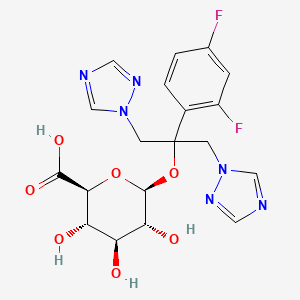
![4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B601797.png)
![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)
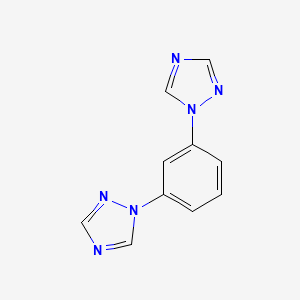
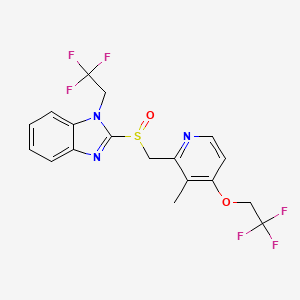
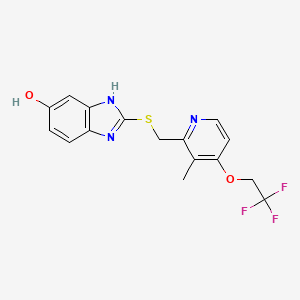
![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)

